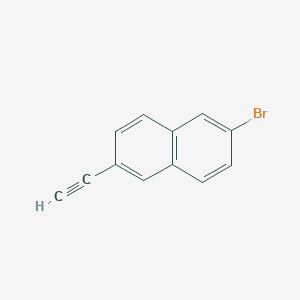
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-Acetyl-5-oxopyrrolidine-2-carboxylic acid, commonly known as AOPC, is a naturally occurring carboxylic acid found in plants, fungi, and animals. It has many uses in the laboratory, including synthesis, research, and medical applications. AOPC is an important component of many biochemical processes, and its mechanism of action is of interest to scientists and medical professionals alike.
科学研究应用
AOPC has many scientific research applications, including its use as a substrate in enzyme kinetics studies, as a model compound for studying enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. It is also used in the synthesis of other compounds, such as nitric oxide synthase inhibitors and cyclic nucleotides. AOPC has been used in the development of new drugs and in the study of cancer biology.
作用机制
The mechanism of action of AOPC is complex and not yet fully understood. It is known to interact with proteins and enzymes, and it has been shown to inhibit the formation of nitric oxide synthase. It is also thought to have some anti-inflammatory effects, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
AOPC has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the regulation of blood pressure and the immune system. It has also been shown to have anti-inflammatory effects and to modulate the activity of other enzymes, such as cyclooxygenase-2. AOPC has also been shown to have a protective effect against oxidative stress, which can lead to diseases such as cancer and heart disease.
实验室实验的优点和局限性
AOPC has many advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also highly soluble in water, making it easy to work with in aqueous solutions. Additionally, AOPC is relatively stable, meaning it can be stored for long periods of time without degradation.
However, AOPC also has some limitations. It is a relatively small molecule, which can make it difficult to work with in certain experiments. It is also susceptible to oxidation, which can lead to the formation of unwanted byproducts.
未来方向
There are many potential future directions for research on AOPC. These include further studies on its effects on nitric oxide synthase and other enzymes, as well as its potential use in the development of new drugs. Additionally, further research could be conducted on its anti-inflammatory effects and its role in oxidative stress. It is also possible that AOPC could be used in the synthesis of other compounds, such as cyclic nucleotides and nitric oxide synthase inhibitors. Finally, further research could be conducted on its mechanism of action and its potential therapeutic applications.
合成方法
AOPC can be synthesized through a variety of methods, including the use of a Grignard reaction. A Grignard reaction involves the reaction of a Grignard reagent (a carbon-halogen bond) with an organic compound that contains an acidic hydrogen atom. The reaction produces a carboxylic acid, which can then be further reacted to form AOPC. Other methods of synthesis include the use of an acylation reaction, a Fischer indole synthesis, and an aldol condensation.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the pyrrolidine ring, and oxidation of the alcohol group to form the carboxylic acid.", "Starting Materials": [ "L-proline", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Protection of the amine group by reaction with acetic anhydride in the presence of sodium acetate to form N-acetyl-L-proline.", "Formation of the pyrrolidine ring by reaction of N-acetyl-L-proline with sodium hydroxide in methanol to form (2R)-1-acetyl-5-hydroxypyrrolidine-2-carboxylic acid.", "Oxidation of the alcohol group to form the carboxylic acid by reaction with hydrogen peroxide in the presence of sodium hydroxide to form (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid.", "Isolation of the final product by precipitation with diethyl ether." ] } | |
CAS 编号 |
1932521-70-4 |
产品名称 |
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid |
分子式 |
C7H9NO4 |
分子量 |
171.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



